molecular formula C11H15NS2 B077474 Butyl phenylcarbamodithioate CAS No. 14549-44-1

Butyl phenylcarbamodithioate

Cat. No.: B077474
CAS No.: 14549-44-1
M. Wt: 225.4 g/mol
InChI Key: MCHFIILRWZTRRP-UHFFFAOYSA-N
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Description

Butyl phenylcarbamodithioate is an organic compound that belongs to the class of dithiocarbamates. These compounds are characterized by the presence of a dithiocarbamate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom, with the carbon atom also bonded to a nitrogen atom. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl phenylcarbamodithioate typically involves the reaction of carbon disulfide with an amine. One common method is the reaction of carbon disulfide with butylamine and phenyl isocyanate. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature. The product is then purified by filtration and recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.

Chemical Reactions Analysis

Types of Reactions: Butyl phenylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and amines.

    Substitution: It can undergo nucleophilic substitution reactions where the dithiocarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted dithiocarbamates.

Scientific Research Applications

Butyl phenylcarbamodithioate has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and as a probe for studying protein-ligand interactions.

    Industry: It is used as a stabilizer in the production of polymers and as an additive in lubricants.

Mechanism of Action

The mechanism of action of butyl phenylcarbamodithioate involves its interaction with various molecular targets. The dithiocarbamate group can form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in enzyme inhibition studies, where the compound binds to the active site of metalloenzymes, preventing their activity. Additionally, the compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering protein function.

Comparison with Similar Compounds

Butyl phenylcarbamodithioate can be compared with other dithiocarbamates such as:

  • Dimethyl dithiocarbamate
  • Diethyl dithiocarbamate
  • Pyrrolidine dithiocarbamate

Uniqueness: this compound is unique due to its specific combination of butyl and phenyl groups, which impart distinct chemical properties. This makes it more hydrophobic compared to dimethyl and diethyl dithiocarbamates, affecting its solubility and reactivity. The phenyl group also provides additional sites for substitution reactions, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

butyl N-phenylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHFIILRWZTRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482935
Record name Butyl phenylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14549-44-1
Record name Butyl phenylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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